molecular formula C9H10N2O B067146 N-(Pyridin-3-yl)cyclopropanecarboxamide CAS No. 186253-87-2

N-(Pyridin-3-yl)cyclopropanecarboxamide

Cat. No.: B067146
CAS No.: 186253-87-2
M. Wt: 162.19 g/mol
InChI Key: FDRBTCSEMCNEIA-UHFFFAOYSA-N
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Description

N-pyridin-3-ylcyclopropanecarboxamide is an organic compound that belongs to the class of amides It features a cyclopropane ring attached to a carboxamide group, with a pyridine ring at the 3-position

Mechanism of Action

Mode of Action

Based on its chemical structure, it is likely that it interacts with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

The specific biochemical pathways affected by N-pyridin-3-ylcyclopropanecarboxamide are currently unknown. Given the complexity of biochemical networks, the compound could potentially influence multiple pathways

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other chemicals can affect a compound’s stability and its interactions with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-pyridin-3-ylcyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 3-aminopyridine. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of N-pyridin-3-ylcyclopropanecarboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-pyridin-3-ylcyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-pyridin-3-ylcyclopropanecarboxamide has several scientific research applications:

Comparison with Similar Compounds

  • N-pyridin-2-ylcyclopropanecarboxamide
  • N-pyridin-4-ylcyclopropanecarboxamide
  • N-pyridin-3-ylcyclopropanecarboxylic acid

Comparison: N-pyridin-3-ylcyclopropanecarboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. Compared to its isomers, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for targeted applications .

Properties

IUPAC Name

N-pyridin-3-ylcyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9(7-3-4-7)11-8-2-1-5-10-6-8/h1-2,5-7H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRBTCSEMCNEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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